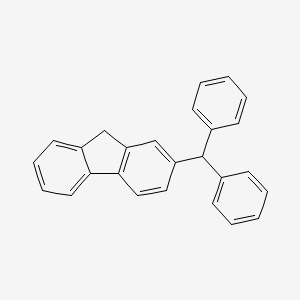
2-(Diphenylmethyl)-9h-fluorene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Diphenylmethyl)-9h-fluorene is an organic compound that features a fluorene backbone substituted with a diphenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Diphenylmethyl)-9h-fluorene typically involves the Friedel-Crafts alkylation of fluorene with diphenylmethane. This reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3) under anhydrous conditions. The reaction proceeds as follows: [ \text{Fluorene} + \text{Diphenylmethane} \xrightarrow{\text{AlCl}_3} \text{this compound} ]
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of microreactors allows for better control over reaction conditions, leading to higher purity and reduced by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of ketones or carboxylic acids.
Reduction: Reduction of this compound can be achieved using hydrogenation catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4), resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, where reagents such as sodium amide (NaNH2) or organolithium compounds are used to introduce various substituents.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: Pd/C, LiAlH4, hydrogen gas.
Substitution: NaNH2, organolithium reagents, aprotic solvents.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced derivatives (e.g., alcohols).
Substitution: Substituted fluorene derivatives.
Scientific Research Applications
2-(Diphenylmethyl)-9h-fluorene has found applications in various scientific research fields:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic effects, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The mechanism of action of 2-(Diphenylmethyl)-9h-fluorene largely depends on its application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Diphenylmethane: Shares the diphenylmethyl group but lacks the fluorene backbone.
Fluorene: The parent compound without the diphenylmethyl substitution.
Benzhydryl derivatives: Compounds with similar structural motifs but different substituents.
Uniqueness: 2-(Diphenylmethyl)-9h-fluorene is unique due to the combination of the fluorene backbone and the diphenylmethyl group, which imparts distinct photophysical and chemical properties. This combination makes it particularly useful in applications requiring specific electronic and structural characteristics.
Properties
CAS No. |
2116-18-9 |
|---|---|
Molecular Formula |
C26H20 |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
2-benzhydryl-9H-fluorene |
InChI |
InChI=1S/C26H20/c1-3-9-19(10-4-1)26(20-11-5-2-6-12-20)22-15-16-25-23(18-22)17-21-13-7-8-14-24(21)25/h1-16,18,26H,17H2 |
InChI Key |
JUBUISNZXUSURY-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















